molecular formula C12H12N2O B12907943 (E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine CAS No. 112633-38-2

(E)-N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine

Cat. No.: B12907943
CAS No.: 112633-38-2
M. Wt: 200.24 g/mol
InChI Key: WTQOCRVHPRSGDL-UHFFFAOYSA-N
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Description

5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine typically involves the reaction of an aromatic aldehyde with an aromatic amine in the presence of a catalyst. A common method includes the use of anhydrous ethanol-chloroform as a solvent mixture, with concentrated hydrochloric acid as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

The focus is on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazole-3-carboxylate
  • 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
  • 3,5-disubstituted isoxazoles

Uniqueness

5-Methyl-N-(4-methylbenzylidene)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

112633-38-2

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C12H12N2O/c1-9-3-5-11(6-4-9)8-13-12-7-10(2)15-14-12/h3-8H,1-2H3

InChI Key

WTQOCRVHPRSGDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=NOC(=C2)C

Origin of Product

United States

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